molecular formula C20H20F3N5O4 B11193806 4,7-dioxo-2-(piperidin-1-yl)-N-[4-(trifluoromethoxy)phenyl]-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxamide

4,7-dioxo-2-(piperidin-1-yl)-N-[4-(trifluoromethoxy)phenyl]-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxamide

Cat. No.: B11193806
M. Wt: 451.4 g/mol
InChI Key: JREYQDJJUHFBAJ-UHFFFAOYSA-N
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Description

4,7-dioxo-2-(piperidin-1-yl)-N-[4-(trifluoromethoxy)phenyl]-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxamide is a complex organic compound with a unique structure that includes a piperidine ring, a trifluoromethoxyphenyl group, and a hexahydropyrido[2,3-d]pyrimidine core

Preparation Methods

The synthesis of 4,7-dioxo-2-(piperidin-1-yl)-N-[4-(trifluoromethoxy)phenyl]-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxamide involves multiple steps, including the formation of the pyrido[2,3-d]pyrimidine core and the introduction of the piperidine and trifluoromethoxyphenyl groups. The reaction conditions typically involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product. Industrial production methods may involve scaling up these synthetic routes and optimizing reaction conditions to improve yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced with others. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4,7-dioxo-2-(piperidin-1-yl)-N-[4-(trifluoromethoxy)phenyl]-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: The compound is investigated for its potential therapeutic effects, including its ability to inhibit specific biological pathways.

    Industry: It is used in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of 4,7-dioxo-2-(piperidin-1-yl)-N-[4-(trifluoromethoxy)phenyl]-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways and biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds to 4,7-dioxo-2-(piperidin-1-yl)-N-[4-(trifluoromethoxy)phenyl]-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxamide include other pyrido[2,3-d]pyrimidine derivatives and compounds with similar functional groups These compounds may share some chemical and biological properties but differ in their specific activities and applications

Properties

Molecular Formula

C20H20F3N5O4

Molecular Weight

451.4 g/mol

IUPAC Name

4,7-dioxo-2-piperidin-1-yl-N-[4-(trifluoromethoxy)phenyl]-3,5,6,8-tetrahydropyrido[2,3-d]pyrimidine-5-carboxamide

InChI

InChI=1S/C20H20F3N5O4/c21-20(22,23)32-12-6-4-11(5-7-12)24-17(30)13-10-14(29)25-16-15(13)18(31)27-19(26-16)28-8-2-1-3-9-28/h4-7,13H,1-3,8-10H2,(H,24,30)(H2,25,26,27,29,31)

InChI Key

JREYQDJJUHFBAJ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=NC3=C(C(CC(=O)N3)C(=O)NC4=CC=C(C=C4)OC(F)(F)F)C(=O)N2

Origin of Product

United States

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